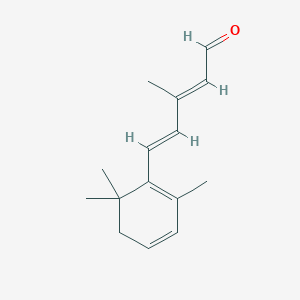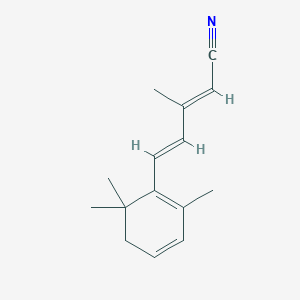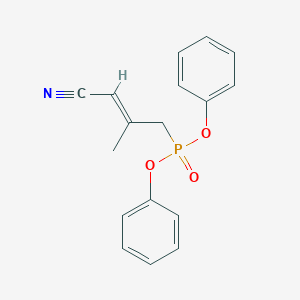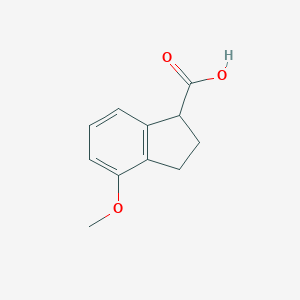
4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, also known as MDICA, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. MDICA is a bicyclic compound that belongs to the family of indene carboxylic acids. It has been synthesized through various methods and has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to be responsible for the neuroprotective effects of 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Effets Biochimiques Et Physiologiques
4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to be responsible for the neuroprotective effects of 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has several advantages for lab experiments. It is easy to synthesize, and it is stable under normal laboratory conditions. It has also been shown to be non-toxic and non-carcinogenic. However, 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has some limitations. It is not very soluble in water, which makes it difficult to use in aqueous solutions. It also has a low bioavailability, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. One direction is to study its potential use in the treatment of Alzheimer's disease. Another direction is to study its anti-tumor properties and its potential use in cancer therapy. Additionally, further research can be done to explore the mechanism of action of 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and to develop more efficient synthesis methods.
Méthodes De Synthèse
4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized through various methods, including the reaction between 4-methoxy-1,2-dihydronaphthalene and maleic anhydride in the presence of a catalyst. Another method involves the reaction between 4-methoxy-1,2-dihydronaphthalene and maleic acid in the presence of a dehydrating agent. These methods yield 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in good yields and purity.
Applications De Recherche Scientifique
4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Propriétés
Numéro CAS |
125067-71-2 |
|---|---|
Nom du produit |
4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-14-10-4-2-3-7-8(10)5-6-9(7)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13) |
Clé InChI |
CMRDEBQEQQRVER-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1CCC2C(=O)O |
SMILES canonique |
COC1=CC=CC2=C1CCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



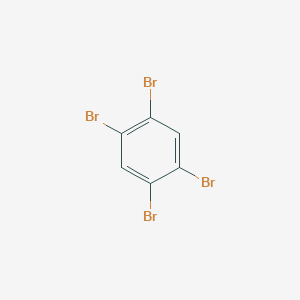
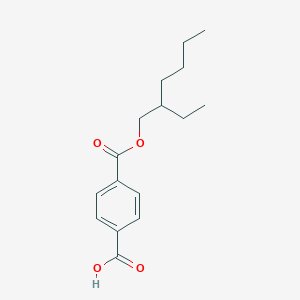
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
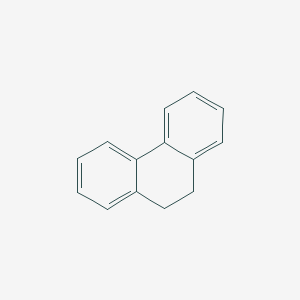
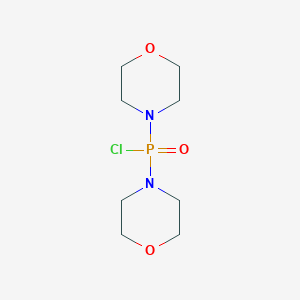
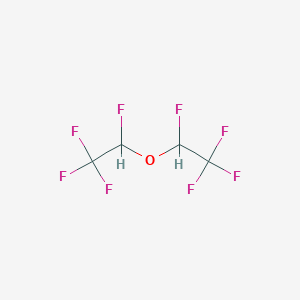
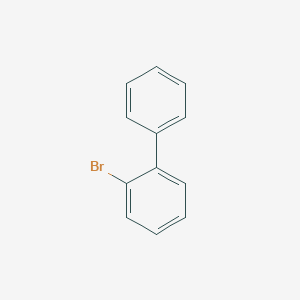
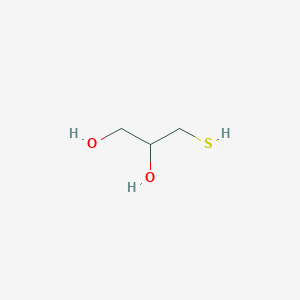
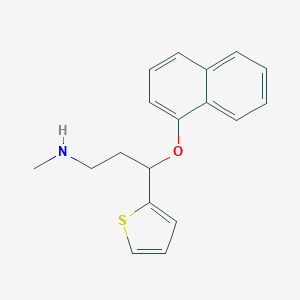
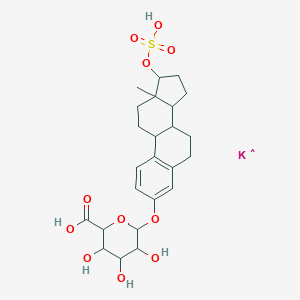
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
